molecular formula C17H15NO2 B15260981 Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate

Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate

Cat. No.: B15260981
M. Wt: 265.31 g/mol
InChI Key: YYZAUXOZEKAOOD-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked via an ethynyl (acetylene) bridge to a 4-amino-3-methylphenyl group. Its molecular structure (C₁₇H₁₅NO₂) comprises a methyl ester at the para-position of the benzoate ring and a substituted phenyl group with amino (-NH₂) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which connects aromatic halides to terminal alkynes . Its structural design enables applications in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of bioactive molecules or conjugated polymers.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate

InChI

InChI=1S/C17H15NO2/c1-12-11-14(7-10-16(12)18)4-3-13-5-8-15(9-6-13)17(19)20-2/h5-11H,18H2,1-2H3

InChI Key

YYZAUXOZEKAOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Amino Group Introduction: The amino group can be introduced via nitration followed by reduction. The nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids, followed by reduction using a suitable reducing agent like tin(II) chloride or iron powder.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and nitration steps, and large-scale reduction and esterification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoate derivatives with ethynyl-linked aromatic substituents. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

Compound Name Key Structural Features Molecular Weight Synthesis Method Applications
Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate Methyl benzoate + 4-amino-3-methylphenyl via ethynyl 265.31 g/mol Sonogashira coupling Intermediate for antitumor agents
Methyl 4-(2-((4-(methoxycarbonyl)phenyl)ethynyl)imidazo[1,2-a]pyridin-3-yl)benzoate (16) Methyl benzoate + imidazopyridine-ethynyl-methoxycarbonylphenyl 430.09 g/mol Copper-catalyzed diamination Photocatalysis, materials science
Ethyl 4-amino-3-methylbenzoate Ethyl benzoate + 4-amino-3-methylphenyl 193.21 g/mol Esterification of 3-methyl-4-aminobenzoic acid Precursor for distamycin derivatives (antitumor)
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Methyl benzoate + chlorophenyl-urea-phenylacetamido 438.1 g/mol Urea coupling via substituted anilines Antifungal drug candidate
Methyl 4-[2-(4-ethynylphenyl)ethynyl]benzoate Methyl benzoate + biphenylethynyl 286.33 g/mol Double Sonogashira coupling Conjugated polymers for optoelectronics

Functional and Physicochemical Comparisons

  • Solubility and Polarity: The amino group in the target compound enhances polarity compared to halogenated analogs (e.g., C2–C7 in with Br, Cl, or CF₃ substituents), improving solubility in polar solvents like methanol or DMF. Ethyl esters (e.g., ) exhibit slightly lower polarity than methyl esters due to the longer alkyl chain.
  • Synthetic Complexity : The ethynyl linker requires palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂ in ), whereas urea-linked derivatives () rely on simpler amidation or urea-forming reactions.
  • Biological Activity: The 4-amino-3-methylphenyl group in the target compound mimics pharmacophores in distamycin-derived antitumor agents . Halogenated analogs (e.g., C2–C7 in ) show enhanced metabolic stability but reduced solubility, limiting their bioavailability. Urea-containing derivatives () exhibit antifungal activity via inhibition of fungal cytochrome P450 enzymes.

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